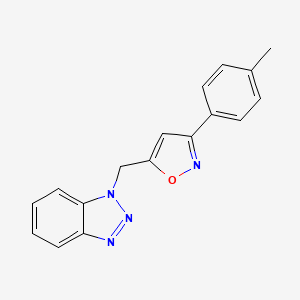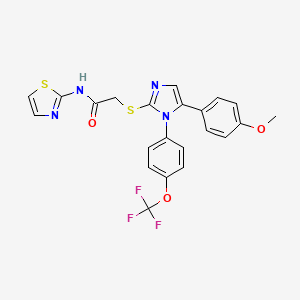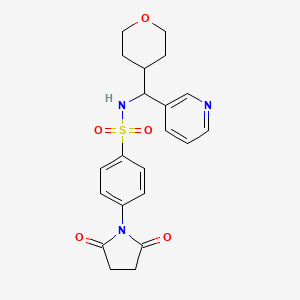
(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid" is a derivative of chromene, which is a common scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The structure of this compound suggests potential reactivity typical of acrylic acids and chromenes, such as the ability to undergo Michael addition or to act as a dienophile in Diels-Alder reactions.
Synthesis Analysis
The synthesis of chromene derivatives has been explored in various studies. For instance, a novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates was achieved through a base-catalyzed tandem reaction, which provided a new synthetic strategy under mild conditions with good to excellent yields . Another study described the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives, proposing an interesting and reasonable reaction mechanism . Additionally, the synthesis of (E)-3-(3,4-dihydroxyphenyl) acrylic acid from 3,4-dimethoxybenzaldehyde via the Knoevenagel reaction and demethylation was reported, with the overall yield being 90% .
Molecular Structure Analysis
The molecular structure of chromene derivatives has been elucidated using various spectroscopic techniques. For example, the structure of a hybrid compound composed of ferulic acid and esculetin was confirmed by 1H, 13C NMR spectroscopy, mass spectrometry, and elemental analysis . Similarly, the structural characterization of the final product in the synthesis of (E)-3-(3,4-dihydroxyphenyl) acrylic acid was investigated by IR spectrum, 1H NMR, and elemental analysis .
Chemical Reactions Analysis
Chromene derivatives exhibit diverse chemical reactivity. The chemical behavior of a particular (2E)-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acrylonitrile towards various carbon nucleophiles resulted in the formation of novel substituted benzofurans and annulated furochromenes through Michael addition, retro-Michael, and γ-pyrone ring opening followed by different types of recyclization . This demonstrates the versatility of chromene derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their functional groups. The synthesized compounds in one study were characterized by spectral data and screened for antimicrobial activity, showing good antibacterial and antifungal activity, which indicates the potential pharmacological applications of these compounds . Another study developed practical methodologies for the synthesis of novel 3(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides, which were designed by exploring the molecular hybridization approach and were synthesized under environmentally-benign conditions .
Aplicaciones Científicas De Investigación
Fluorescent Probes for Cysteine Detection
Acrylic acid 3-acetyl-2-oxo-2H-chromen-7-yl ester (ACA) was developed as a fluorescent probe for detecting cysteine with high selectivity, allowing for naked-eye detection and live cell imaging. This probe facilitates cysteine detection in complex biological samples, highlighting its potential for biochemical research and diagnostic applications (Xi Dai et al., 2014).
Novel Synthesis Methodologies
A new environmentally-friendly methodology for synthesizing a series of 3(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides derivatives was developed. This synthesis explores molecular hybridization between isoniazide and 3(4-oxo-4H-chromen-3-yl)acrylic acids, offering a convenient and economic approach for creating these compounds (R. S. Joshi et al., 2011).
Advanced Materials for Solar Cells
The compound has found applications in the development of organic sensitizers for solar cell applications. Novel organic sensitizers incorporating this compound have demonstrated unprecedented efficiency in converting sunlight to electricity, signifying a breakthrough in solar energy technology (Sanghoon Kim et al., 2006).
Cascade Reaction Synthesis
An innovative synthesis approach through Pd-catalyzed cascade reactions has been established for (2H-chromen-2-ylidene)acetates and ethanones. This method offers advantages like diverse substitution patterns and excellent stereoselectivity, broadening the scope of applications for these compounds in chemical synthesis and material science (Xia Song et al., 2018).
Polymer Science Applications
The study of poly(3-thiophen-3-yl acrylic acid) provided insights into its structural and electronic properties. This polymer, a new derivative of polythiophene, is soluble in polar solvents and presents potential for various applications in electronics and material science (O. Bertran et al., 2008).
Propiedades
IUPAC Name |
(E)-3-(3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-6,9H,7-8H2,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRORSHSQJGUNNU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(COC2=CC=CC=C21)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)

![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)

![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)

![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)




